molecular formula C14H9NO3 B1271716 4-(4-Cyanophenoxy)benzoic acid CAS No. 50793-29-8

4-(4-Cyanophenoxy)benzoic acid

Cat. No. B1271716
CAS RN: 50793-29-8
M. Wt: 239.23 g/mol
InChI Key: JBBCZYHRHADVJB-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

The solution of tert-butyl 4-(4-cyanophenoxy)benzoate (80 mg, 0.27 mmol) in dichloromethane: trifluoroacetic acid (4:1, 3 mL) was stirred overnight at room temperature. The solvent was evaporated in vacuo to give 4-(4-cyanophenoxy)benzoic acid (45 mg, 70%). LRMS (M+H+) m/z: calcd 239.06. found 239.
Name
tert-butyl 4-(4-cyanophenoxy)benzoate
Quantity
80 mg
Type
reactant
Reaction Step One
Name
dichloromethane trifluoroacetic acid
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([O:14]C(C)(C)C)=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2]>ClCCl.FC(F)(F)C(O)=O>[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
tert-butyl 4-(4-cyanophenoxy)benzoate
Quantity
80 mg
Type
reactant
Smiles
C(#N)C1=CC=C(OC2=CC=C(C(=O)OC(C)(C)C)C=C2)C=C1
Name
dichloromethane trifluoroacetic acid
Quantity
3 mL
Type
solvent
Smiles
ClCCl.FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.